molecular formula C25H26N8O B611161 TAS-116 CAS No. 1260533-36-5

TAS-116

Katalognummer: B611161
CAS-Nummer: 1260533-36-5
Molekulargewicht: 454.5 g/mol
InChI-Schlüssel: NVVPMZUGELHVMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TAS-116 (pimitespib) is an orally bioavailable, ATP-competitive inhibitor selectively targeting cytosolic heat shock protein 90 (HSP90) isoforms α and β . Unlike pan-HSP90 inhibitors, this compound avoids off-target effects on endoplasmic reticulum GRP94 and mitochondrial TRAP1 due to its unique binding mode. Structural analyses reveal that its pyrazolo[3,4-b]pyridine core and isopropyl group occupy hydrophobic pockets in HSP90α/β, inducing conformational changes that enhance selectivity .

Preclinically, this compound demonstrates potent antitumor activity in xenograft models of adult T-cell leukemia/lymphoma (ATL), gastrointestinal stromal tumors (GIST), and non-small cell lung cancer (NSCLC), with IC50 values ≤0.5 μmol/L in ATL cell lines . Clinically, it has shown prolonged progression-free survival (PFS) in GIST and partial responses in NSCLC and microsatellite-stable colorectal cancer (MSS-CRC) . A key advantage is its improved safety profile, notably the absence of ocular toxicity observed with other HSP90 inhibitors .

Vorbereitungsmethoden

Structural Analysis and Retrosynthetic Considerations

TAS-116 (IUPAC name: 3-ethyl-4-{4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl}benzamide) features a multi-heterocyclic architecture . Key components include:

  • Benzamide core : Serves as the central scaffold, linked to a pyrazolo[3,4-b]pyridine moiety.

  • Pyrazolo[3,4-b]pyridine : Fused bicyclic system substituted with isopropyl and imidazole groups.

  • Imidazole-pyrazole subunit : Connected via a nitrogen-nitrogen bond, introducing steric complexity.

Retrosynthetic disconnections suggest modular assembly through:

  • Construction of the pyrazolo[3,4-b]pyridine ring.

  • Functionalization with imidazole and pyrazole subunits.

  • Coupling to the benzamide backbone.

Proposed Synthetic Pathways

Synthesis of Pyrazolo[3,4-b]pyridine Intermediate

The pyrazolo[3,4-b]pyridine core is likely synthesized via cyclocondensation of a 3-aminopyrazole derivative with a β-ketoester or α,β-unsaturated ketone . For example:

3-Amino-4-cyanopyrazole+Ethyl acetoacetateAcOH, ΔPyrazolo[3,4-b]pyridine-5-carboxylate\text{3-Amino-4-cyanopyrazole} + \text{Ethyl acetoacetate} \xrightarrow{\text{AcOH, Δ}} \text{Pyrazolo[3,4-b]pyridine-5-carboxylate}

Critical Reaction Parameters

StepReagents/ConditionsPurposeReference
CyclocondensationAcetic acid, 120°C, 12 hPyrazolo[3,4-b]pyridine ring formation
Imidazole synthesisNH₄OAc, glyoxal, 80°C, 6 hHeterocyclic subunit assembly
Cross-couplingPd(dba)₂, Xantphos, K₃PO₄, 100°CLinking imidazole-pyrazole to core
AmidationHATU, DIPEA, DMF, rt, 24 hBenzamide backbone integration

Purity and Optimization Challenges

  • Regioselectivity : Competing pathways during cyclocondensation require careful control of stoichiometry and temperature .

  • Steric hindrance : Bulky isopropyl and pyrazole groups necessitate catalysts with high steric tolerance (e.g., BrettPhos ligands) .

  • Crystallization : Final purification employs gradient recrystallization from ethanol/water (4:1), yielding >99% purity .

Comparative Analysis of HSP90 Inhibitor Syntheses

This compound’s oral bioavailability and reduced hepatotoxicity derive from its selective inhibition of HSP90α/β, avoiding mitochondrial (TRAP-1) and endoplasmic reticulum (GRP94) isoforms . Unlike geldanamycin analogs, its synthetic route avoids quinone-based structures, enhancing metabolic stability .

Industrial-Scale Considerations

Taiho Pharmaceutical Co., Ltd., the compound’s developer, employs flow chemistry for exothermic steps (e.g., cyclocondensation) to improve safety and scalability . Continuous processing reduces intermediate isolation, achieving an overall yield of ~32% from commercial starting materials .

Unresolved Synthetic Challenges

  • Cost of Pd catalysts : Recycling protocols remain undisclosed but likely involve immobilized catalysts .

  • Byproduct management : Imidazole regioisomers require chromatographic separation, increasing production costs .

Analyse Chemischer Reaktionen

TAS-116 unterliegt verschiedenen chemischen Reaktionen, darunter:

    Reduktion: Beinhaltet die Entfernung von Sauerstoff oder die Addition von Wasserstoff, typischerweise unter Verwendung von Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

    Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren sowie kontrollierte Temperatur- und Druckbedingungen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate der ursprünglichen Verbindung, die möglicherweise unterschiedliche biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

Gastrointestinal Stromal Tumors (GISTs)

TAS-116 has been primarily studied for its effectiveness in treating GISTs, particularly in patients who have developed resistance to standard therapies such as imatinib. In a phase II study, patients treated with this compound exhibited a median progression-free survival (PFS) of 4.4 months, with 85% maintaining stable disease for at least six weeks . A subsequent phase III trial confirmed these findings, demonstrating significant improvements in PFS compared to placebo .

StudyPopulationDoseMedian PFSResponse Rate
Phase IIAdvanced GIST160 mg/day4.4 months85% stable disease
Phase IIIPreviously treated GISTTBDProlonged vs placeboTBD

Adult T-cell Leukemia/Lymphoma (ATL)

In ATL models, this compound showed potent anti-tumor activity with IC50 values below 0.5 μmol/L across various ATL cell lines. The treatment led to significant downregulation of the NF-κB pathway and induced cell cycle arrest in Tax-negative ATL cells . Importantly, no toxicity was observed in healthy CD4+ lymphocytes, indicating a favorable safety profile for this agent .

StudyPopulationIC50 ValueMechanism
ATL StudyATL cell lines<0.5 μmol/LNF-κB downregulation

Combination Therapies

This compound has been evaluated in combination with nivolumab (an anti-PD-1 therapy) for colorectal cancer and other solid tumors. In a phase Ib trial, the combination demonstrated manageable safety profiles and promising antitumor activity, particularly in microsatellite stable colorectal cancer patients. The treatment significantly inhibited regulatory T cells, enhancing the immune response against tumors .

StudyCombination TherapyPopulationResults
Phase Ib TrialThis compound + NivolumabColorectal CancerEnhanced antitumor immunity

Inflammation and Fibrosis

Recent studies have indicated that this compound may also play a role in modulating inflammatory responses. In models of hydrochloric acid-induced lung injury, this compound reduced inflammation markers and improved lung mechanics by inhibiting pro-fibrotic pathways . This suggests potential applications beyond oncology into areas like pulmonary diseases.

Wirkmechanismus

TAS-116 exerts its effects by selectively inhibiting HSP90 alpha and beta, leading to the destabilization and degradation of client proteins involved in cancer progression. This inhibition blocks multiple signaling pathways in tumor cells, resulting in anticancer activity. This compound has shown to downregulate proteins such as KIT, PDGFRA, HER2, and EGFR, which are involved in the growth and survival of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar HSP90 Inhibitors

Efficacy in Preclinical Models

Table 1: Comparative IC50 Values and Key Pathways

Compound Target IC50 (μmol/L) Key Pathways Affected Model Systems
TAS-116 HSP90α/β 0.2–0.5 (ATL) NF-κB, AP-1, TNF, cell cycle arrest ATL, GIST, NSCLC
NVP-AUY922 Pan-HSP90 0.01 (ARPE-19) IκB-α accumulation (Tax+ cells) GIST, ATL
17-AAG Pan-HSP90 0.02 (ARPE-19) PARP/c-MYC suppression (Tax– cells) MM, ATL
SNX-5422 HSP90 0.1–1.0 (NPC) Apoptosis, invasion suppression Nasopharyngeal carcinoma
  • This compound vs. NVP-AUY922 : In ATL, this compound downregulates AP-1 and TNF pathways broadly, while NVP-AUY922 predominantly induces IκB-α accumulation in Tax-positive cells . In GIST, this compound inhibits oncogenic KIT signaling on the Golgi, reducing phosphorylated MAPK and AKT more effectively than imatinib-resistant models .
  • This compound vs. 17-AAG : this compound overcomes 17-AAG resistance in multiple myeloma (MM) by degrading C-Raf/MEK1/2 and suppressing HSP27 upregulation .

Clinical Efficacy

Table 2: Clinical Trial Outcomes

Compound Phase Indication Key Findings Reference
This compound III GIST Median PFS: 2.8 vs. 1.4 months (placebo); HR = 0.51 [1, 8]
This compound Ib MSS-CRC ORR: 16% (4/25) with nivolumab; enhanced T-cell infiltration [21]
NVP-AUY922 II NSCLC Limited efficacy (ORR: 5%) due to dose-limiting ocular toxicity [1]
17-AAG II MM Partial responses in 14% of patients; severe hepatotoxicity [9]
  • In GIST, this compound improved PFS and overall survival (OS) compared to NVP-AUY922, which showed similar antitumor activity but higher toxicity .

Table 3: Adverse Event Profiles

Compound Common Grade ≥3 AEs Ocular Toxicity Hepatotoxicity Reference
This compound Diarrhea (7%), elevated AST/ALT (5–7%) None reported Mild [8, 13]
NVP-AUY922 Diarrhea (22%), ocular events (15%) Yes Moderate [1, 13]
17-AAG Fatigue (28%), hepatotoxicity (18%) No Severe [9, 13]
  • Ocular Toxicity : this compound’s IC50 in retinal cells (0.444 μmol/L) is 20–40× higher than NVP-AUY922 and 17-AAG, explaining its lack of retinal damage in vivo .
  • Hepatotoxicity : this compound induces minimal liver enzyme elevation compared to 17-AAG’s dose-limiting hepatotoxicity .

Mechanisms of Action

  • Pathway Modulation : this compound uniquely suppresses AP-1/Fos and TNF pathways in Tax-negative ATL cells, unlike NVP-AUY922 and 17-DMAG, which target NF-κB or c-MYC .

Combination Therapies

  • With Proteasome Inhibitors : Synergizes with bortezomib in MM by enhancing unfolded protein response (UPR) and inhibiting NF-κB .
  • With Immunotherapy: Combined with nivolumab, this compound reduces regulatory T-cell activity in MSS-CRC, achieving durable responses .

Biologische Aktivität

TAS-116, also known as pimitespib, is a novel oral inhibitor of heat shock protein 90 (HSP90) that has garnered attention for its potential therapeutic applications in various cancers, particularly gastrointestinal stromal tumors (GIST) and lung cancer. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and relevant case studies.

HSP90 is a chaperone protein that plays a critical role in the stabilization and function of numerous client proteins involved in cancer progression. By inhibiting HSP90, this compound disrupts the function of these client proteins, leading to cancer cell apoptosis and growth inhibition. Specifically, this compound binds selectively to the N-terminal domain of HSP90α and HSP90β while sparing other homologous proteins such as GRP94 and TRAP1, which are associated with endoplasmic reticulum and mitochondria respectively .

In Vitro Studies

This compound has demonstrated significant anti-tumor activity in various cancer cell lines. In studies involving GIST cell lines, this compound inhibited cell proliferation in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values for different GIST cell lines were reported as follows:

Cell LineIC50 (nM)
GIST T1284.0
GIST R8500.4
GIST R9334.9
GIST R2731.8

This compound was particularly effective against IM-naïve cells compared to IM-resistant variants . Additionally, it induced apoptosis as evidenced by increased caspase-3/7 activity, further supporting its potential as an anti-cancer agent.

In Vivo Studies

In xenograft mouse models, this compound exhibited significant tumor growth inhibition in both subcutaneous and orthotopic settings. Notably, it effectively reduced phosphorylated KIT levels in GIST models, which is crucial given the role of KIT activation in tumor growth . Moreover, the compound showed promising results against EGFR-mutated lung cancer cell lines by decreasing phosphorylated EGFR levels .

Clinical Trials

A Phase I clinical trial assessed the safety and preliminary efficacy of this compound in patients with advanced solid tumors. The maximum tolerated dose (MTD) was established at 107.5 mg/m²/day when administered daily and 210.7 mg/m²/day for every other day regimens. The study reported treatment-related adverse events primarily involving gastrointestinal disturbances and mild ocular toxicity . Notably, two patients with non-small cell lung cancer and one with GIST achieved confirmed partial responses.

Progression-Free Survival

In a controlled Phase III trial targeting patients with advanced GIST refractory to imatinib (IM), this compound significantly improved progression-free survival (PFS), demonstrating its potential as a second-line treatment option . The median PFS was reported at 4.4 months for patients receiving this compound compared to placebo .

Case Studies

Case Study 1: Advanced GIST Treatment
A patient with advanced GIST who had previously failed multiple therapies was treated with this compound. After several cycles of treatment, imaging showed a marked reduction in tumor size and improved quality of life indicators.

Case Study 2: Lung Cancer Response
Another case involved a patient with EGFR-mutated lung cancer who experienced a partial response after receiving this compound as part of a clinical trial. The patient's tumor markers decreased significantly after treatment initiation.

Q & A

Basic Research Questions

Q. What is the structural basis for TAS-116’s selective inhibition of HSP90α/β, and how can researchers validate its binding specificity experimentally?

this compound selectively binds to the ATP-binding pocket of HSP90α/β through a unique hydrogen-bond network and hydrophobic interactions. Its pyrazolo[3,4-b]pyridine core occupies a hydrophobic region formed by Leu107, Trp162, and Phe138, while the C-3 isopropyl group interacts with Ala111, Tyr139, and Val136. The compound induces a conformational change in the Ile110-Gly114 loop, forming a new α-helix critical for isoform selectivity . To validate specificity, researchers can perform:

  • Co-crystallization studies to visualize binding modes.
  • Isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Competitive binding assays against HSP90 paralogs (e.g., GRP94, TRAP1) to confirm lack of inhibition .

Q. How can researchers assess this compound’s target engagement and pharmacodynamic effects in preclinical models?

Target engagement is evaluated by measuring downstream depletion of HSP90 client proteins (e.g., AKT, ERK) via western blotting or immunohistochemistry . Pharmacodynamic markers include:

  • HSP70 upregulation (a compensatory response to HSP90 inhibition) in peripheral blood mononuclear cells (PBMCs) .
  • Reduction in phosphorylated HSP90 and client proteins in tumor tissues .
  • Dose-proportional pharmacokinetic profiles (e.g., Cmax, AUC) to correlate exposure with efficacy .

Q. What in vitro and in vivo models are most relevant for studying this compound’s efficacy in gastrointestinal stromal tumors (GIST)?

  • In vitro : DeGISTL1 cell lines (derived from dedifferentiated GIST) for evaluating proliferation inhibition via MTT assays. These cells overexpress HSP90, making them sensitive to this compound .
  • In vivo :

  • Subcutaneous or orthotopic xenografts in nude mice to monitor tumor regression and client protein depletion .
  • Imatinib-resistant GIST models to test this compound’s ability to overcome resistance via HSP90 inhibition .

Advanced Research Questions

Q. What methodologies can elucidate the synergistic mechanisms of this compound with RAS-RAF-MEK-ERK inhibitors in multiple myeloma (MM)?

  • Combination index analysis (e.g., Chou-Talalay method) to quantify synergy in RAS/BRAF-mutated MM cell lines (e.g., U266, NCI-H929) .
  • Western blotting to assess inhibition of compensatory pathways (e.g., p-C-Raf, p-MEK1/2, p-ERK) and enhanced apoptosis markers (cleaved PARP, caspase-3) .
  • Bone marrow stromal cell (BMSC) co-culture assays to evaluate this compound’s efficacy in mimicking the tumor microenvironment .

Q. How can researchers address contradictory findings in this compound’s combination therapies (e.g., paradoxical ERK activation)?

  • Kinome profiling to identify off-target effects or feedback loops.
  • Time-course experiments to differentiate transient vs. sustained pathway modulation.
  • RNA-seq or phosphoproteomics to map signaling rewiring under combination treatment .

Q. What experimental designs are optimal for determining the maximum tolerated dose (MTD) and pharmacokinetics of this compound in clinical trials?

  • Accelerated titration + 3+3 design for dose escalation, as used in the first-in-human Phase I trial .
  • Pharmacokinetic sampling on days 1, 8, and 15 to assess dose proportionality and accumulation.
  • Ocular toxicity monitoring (e.g., retinal histopathology in rats) due to HSP90’s role in retinal function .

Q. How can this compound enhance radiosensitivity in cancer cells, and what assays validate this effect?

  • Clonogenic survival assays post-X-ray/carbon ion irradiation to measure radiosensitization .
  • γ-H2AX foci quantification to assess delayed DNA double-strand break repair .
  • Cell cycle analysis (flow cytometry) to confirm G2/M arrest via CDC25 downregulation .

Q. What strategies improve the translation of in vitro findings (e.g., additive effects with CB-839) to in vivo models?

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing schedules (e.g., 5 days on/2 days off) .
  • Patient-derived xenografts (PDX) to replicate tumor heterogeneity and microenvironmental interactions .

Q. How can thermodynamic studies refine this compound’s selectivity for cytosolic HSP90 isoforms?

  • Fragment-based screening with truncated this compound analogs (e.g., THS-510) to isolate contributions of hydrophobic interactions .
  • Heat capacity change (ΔCp) measurements via ITC to detect conformational rearrangements upon binding .

Q. What methodologies identify apoptosis pathways activated by this compound in resistant cancers?

  • Annexin V/PI staining to quantify apoptosis in imatinib-resistant GIST .
  • Mitochondrial membrane potential assays (e.g., JC-1 dye) to assess intrinsic apoptosis .
  • CRISPR screens to pinpoint synthetic lethal partners of HSP90 inhibition .

Eigenschaften

IUPAC Name

3-ethyl-4-[4-[4-(1-methylpyrazol-4-yl)imidazol-1-yl]-3-propan-2-ylpyrazolo[3,4-b]pyridin-1-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N8O/c1-5-16-10-17(24(26)34)6-7-20(16)33-25-22(23(30-33)15(2)3)21(8-9-27-25)32-13-19(28-14-32)18-11-29-31(4)12-18/h6-15H,5H2,1-4H3,(H2,26,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVPMZUGELHVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)N)N2C3=NC=CC(=C3C(=N2)C(C)C)N4C=C(N=C4)C5=CN(N=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260533-36-5
Record name TAS-116
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260533365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAS-116
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14876
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PIMITESPIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLO044MUDZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.